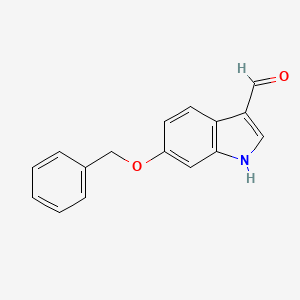

6-(benzyloxy)-1H-indole-3-carbaldehyde

Beschreibung

Historical Perspectives and Foundational Indole (B1671886) Chemistry

The journey into the world of indole chemistry began in the mid-19th century, intrinsically linked to the study of the vibrant dye, indigo (B80030). In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. nih.gov The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origin from the treatment of indigo dye. nih.gov The structural elucidation of indole, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, opened the floodgates for synthetic exploration.

One of the most significant early advancements in indole synthesis was the development of the Fischer indole synthesis by Emil Fischer in 1883. cymitquimica.comresearchgate.net This acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone remains one of the most reliable and widely utilized methods for preparing substituted indoles to this day. cymitquimica.comnih.gov Over the years, numerous other synthetic methodologies have been developed, each with its own advantages and substrate scope. These include the Leimgruber-Batcho, Reissert, Bartoli, and Nenitzescu syntheses, which have provided chemists with a robust toolbox for accessing a diverse range of indole derivatives. nih.govorgsyn.org

The discovery of the indole nucleus in the essential amino acid tryptophan and in a vast number of alkaloids further fueled research into its chemistry and biological significance. researchgate.net Today, indole chemistry continues to be a vibrant and active area of research, driven by the quest for new synthetic methods and the discovery of novel indole-containing compounds with valuable properties.

The Indole Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" was coined by Evans and co-workers to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. researchgate.netresearchgate.net The indole nucleus is a quintessential example of such a scaffold. researchgate.netchemimpex.com Its unique electronic properties, arising from the delocalization of ten π-electrons over the bicyclic system, and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to mimic the structure of peptides and bind to the active sites of a diverse array of enzymes and receptors. researchgate.netresearchgate.net

The versatility of the indole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and neuroprotective properties. nih.govcymitquimica.com This wide range of biological activities has translated into a significant number of indole-containing drugs being approved for clinical use.

Table 1: Examples of Indole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application | Pharmacological Activity |

| Indomethacin | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| Vincristine | Anticancer | Inhibits tubulin polymerization nih.gov |

| Vinblastine | Anticancer | Inhibits tubulin polymerization mdpi.com |

| Sunitinib | Anticancer | Tyrosine kinase inhibitor researchgate.net |

| Ondansetron | Antiemetic | 5-HT3 receptor antagonist researchgate.net |

| Sumatriptan | Antimigraine | 5-HT receptor agonist acs.org |

| Melatonin | Sleep aid, Chronobiotic | Hormone regulating sleep-wake cycles |

| Reserpine | Antihypertensive | Adrenergic-depleting agent mdpi.com |

| Pindolol | Antihypertensive | Beta-blocker researchgate.net |

Strategic Importance of Indole-3-carbaldehyde Derivatives in Synthetic and Medicinal Chemistry

Within the vast family of indole derivatives, indole-3-carbaldehydes hold a position of strategic importance. The presence of a reactive aldehyde group at the C3 position of the indole ring makes them exceptionally versatile synthetic intermediates. The carbonyl group can readily undergo a wide range of chemical transformations, including oxidation, reduction, and various carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Indole-3-carbaldehyde and its derivatives are key precursors in the synthesis of a multitude of biologically active compounds, including many indole alkaloids. They serve as fundamental building blocks for creating libraries of novel compounds for drug discovery screening. The synthetic utility of indole-3-carbaldehydes is matched by their inherent biological significance. Derivatives of indole-3-carbaldehyde have been shown to possess a wide array of pharmacological activities, including:

Anticancer: As precursors to compounds that inhibit tumor growth.

Anti-inflammatory: Exhibiting activity in various inflammatory models. cymitquimica.com

Antimicrobial: Showing efficacy against a range of bacteria and fungi.

Antioxidant: Scavenging free radicals and protecting against oxidative stress. mdpi.com

Antiviral: Demonstrating activity against various viruses.

The strategic placement of the aldehyde group at the C3 position, a site of high electron density in the indole ring, also influences the electronic properties of the entire molecule, which can be crucial for its interaction with biological targets.

Rationale for Focusing on 6-(benzyloxy)-1H-indole-3-carbaldehyde within Indole Research

The specific focus on this compound in contemporary research is driven by a combination of strategic synthetic advantages and the potential for modulating biological activity. The benzyloxy group at the 6-position is not merely a passive substituent; it plays a crucial and multifaceted role.

Synthetic Utility:

Protecting Group: The benzyloxy group serves as a robust protecting group for a 6-hydroxyl functionality. This is particularly important in multi-step syntheses where the hydroxyl group might interfere with subsequent reactions. The benzyl (B1604629) group can be readily removed under mild hydrogenolysis conditions to unveil the 6-hydroxy-1H-indole-3-carbaldehyde, a valuable precursor for further functionalization.

Directing Group: In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the 6-benzyloxy group can act as a directing group, influencing the regioselectivity of the reaction and guiding the introduction of new substituents to specific positions on the indole ring.

Versatile Intermediate: this compound is a key intermediate in the synthesis of a variety of indole derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Its unique structure makes it a valuable candidate for developing new drugs, particularly in the areas of cancer and neurological disorders. chemimpex.com It has also found applications in the development of fluorescent probes for biological imaging and in the field of organic electronics. chemimpex.com

Influence on Biological Activity:

Modulation of Pharmacological Properties: The substituent at the 6-position of the indole ring can play a significant role in the molecule's interaction with biological targets, such as the active sites of enzymes. The benzyloxy group, with its specific size and electronic properties, can influence the binding affinity and selectivity of the molecule. For instance, studies on related indole derivatives have shown that a benzyloxy group at the 5-position is critical for selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov This highlights the potential of the benzyloxy group to fine-tune the pharmacological profile of indole-based compounds.

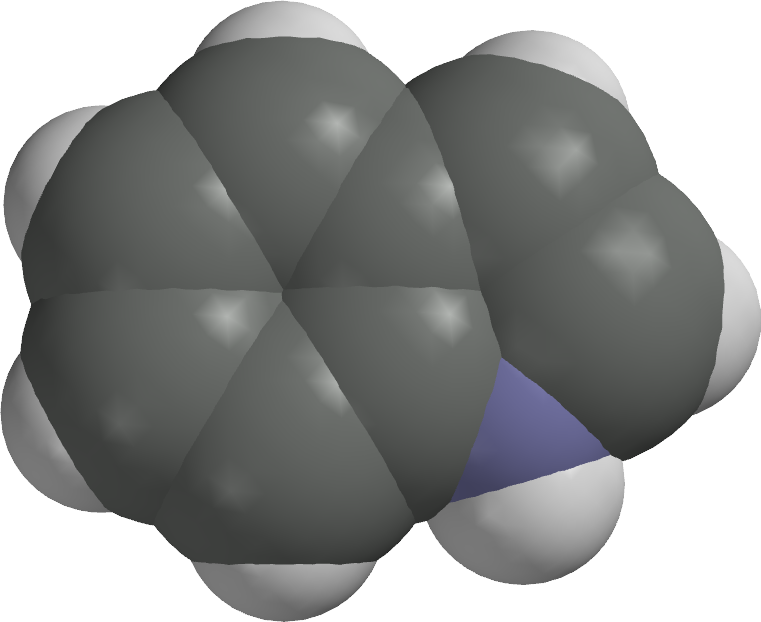

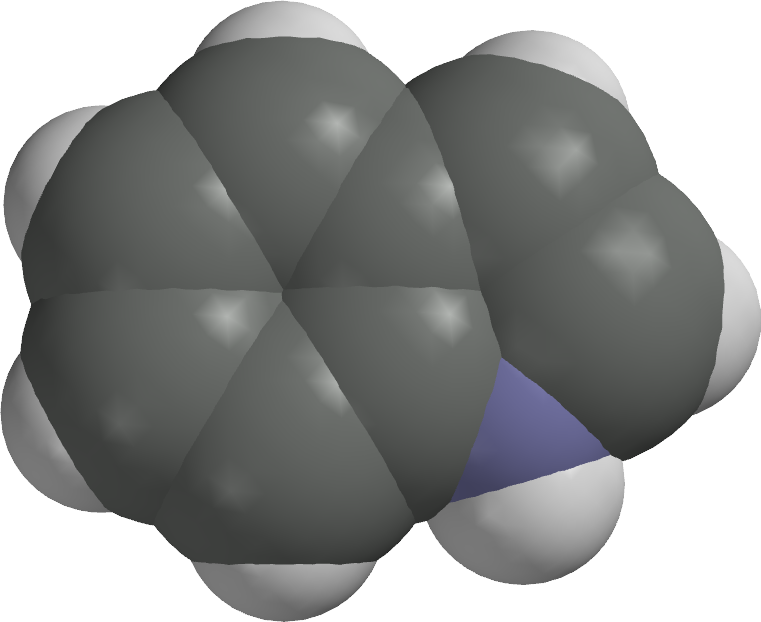

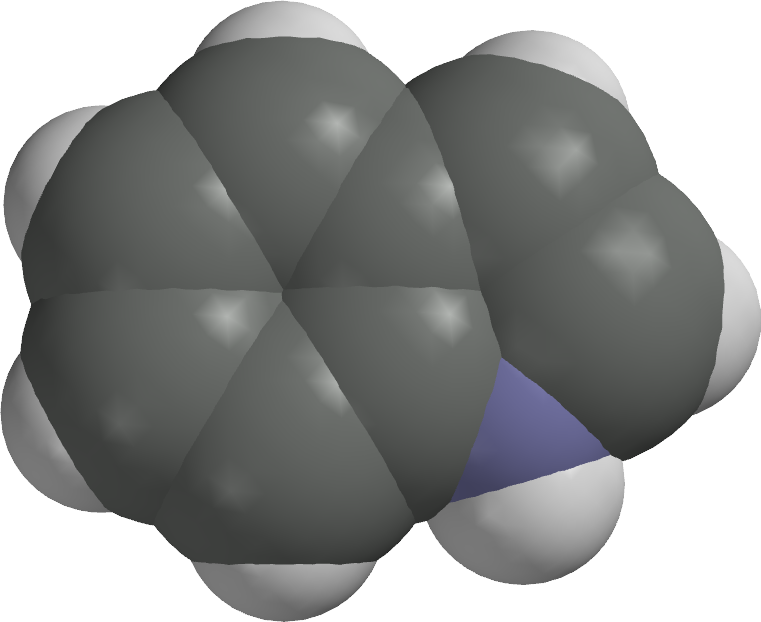

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKFCVCTRWNXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621502 | |

| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92855-64-6 | |

| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(benzyloxy)-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Benzyloxy 1h Indole 3 Carbaldehyde and Analogues

Classical and Contemporary Approaches to Indole-3-carbaldehyde Synthesis

The indole-3-carbaldehyde scaffold is a fundamental building block in organic synthesis, and various methods have been developed for its preparation. These range from traditional formylation reactions to modern biocatalytic routes.

Formylation Reactions, including Vilsmeier-Haack Methodology

Formylation of the indole (B1671886) nucleus at the C3 position is a common and effective strategy. The Vilsmeier-Haack reaction is a widely employed and convenient method for this transformation. ekb.egorganic-chemistry.org It typically involves the use of a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde. jk-sci.comwikipedia.org The reaction is generally simple, provides the product in high purity, and often results in almost quantitative yields. ekb.eg

The Vilsmeier-Haack reaction is not only a formylating agent but also serves as a powerful tool for constructing various heterocyclic compounds. ijpcbs.comrsc.org One-pot synthesis methods utilizing the Vilsmeier reagent have been developed to streamline the process by reducing the need for intermediate separation and purification, making it suitable for both laboratory-scale and industrial production. google.com

Other formylation techniques for indoles include the Reimer-Tiemann and Grignard reactions. ekb.eg More recent developments have explored copper-catalyzed formylation using sources like tetramethylethylenediamine (TMEDA) or dimethylsulfoxide (DMSO), and even metal-free approaches. researchgate.net

Biocatalytic and Biosynthetic Routes to Indole-3-carbaldehyde

Nature provides elegant pathways for the synthesis of indole-3-carbaldehyde. It is a naturally occurring compound found in various plants. chemdad.com Biosynthetically, it can be produced from the biotransformation of indole-3-acetic acid (IAA) by crude enzyme preparations from sources like etiolated pea seedlings. ekb.egchemdad.commedchemexpress.com Another biosynthetic route involves the conversion of the phytoalexin brassinin (B1667508) by the fungal enzyme brassinin oxidase. ekb.egchemdad.com Bacteria such as Escherichia coli can also facilitate the biosynthesis of indole-3-carbaldehyde from L-tryptophan. ekb.egchemdad.com In the plant Arabidopsis thaliana, the biosynthesis of indole-3-carbaldehyde derivatives from tryptophan proceeds through indole-3-acetaldoxime and indole-3-acetonitrile (B3204565) intermediates. nih.gov The enzyme CYP71B6 has been shown to convert indole-3-acetonitrile into indole-3-carbaldehyde. nih.gov

Targeted Synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde

The specific synthesis of this compound involves a multi-step process. A common starting point is a substituted nitrotoluene, such as 6-benzyloxy-2-nitrotoluene. This precursor can be prepared by reacting 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.org

The subsequent steps focus on building the indole ring and introducing the carbaldehyde group. One approach involves the reaction of the nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (B89532) and a secondary amine like pyrrolidine (B122466) to form an enamine intermediate. orgsyn.org This intermediate then undergoes reductive cyclization, for example, using Raney nickel and hydrazine (B178648) hydrate (B1144303), to construct the indole ring system. orgsyn.org The final formylation at the 3-position can be achieved using methods like the Vilsmeier-Haack reaction as previously described. The benzyloxy group at the 6-position serves as a protecting group for the hydroxyl functionality and can be removed via hydrogenolysis if the corresponding 6-hydroxy derivative is desired.

Divergent Synthetic Strategies for N-Substituted Indole-3-carbaldehyde Analogues

The indole nitrogen offers a site for further functionalization, leading to a diverse range of N-substituted analogues with potentially altered biological activities.

N-Alkylation and N-Acylation Procedures

N-alkylation of indole-3-carbaldehyde can be achieved by reacting it with various alkylating agents. researchgate.net For instance, N-alkylation with alkyl halides can be carried out in a mixture of solvents like acetonitrile (B52724) and DMF under reflux conditions. mdpi.com The choice of base is also crucial, with reagents like anhydrous potassium carbonate being commonly used. mdpi.com Microwave irradiation has been shown to be an efficient method for N-alkylation, often leading to excellent yields and shorter reaction times. researchgate.net While C3 is the most nucleophilic position in indole, achieving N-selectivity can be a challenge. nih.gov However, methods for highly enantioselective N-alkylation are being actively developed. nih.govnih.gov

One-Pot Synthesis Protocols for Indole Derivatives

One-pot multicomponent reactions represent an efficient and environmentally friendly approach to synthesizing complex molecules like indole derivatives from simple starting materials in a single step. researchgate.net These protocols often involve the condensation of an indole, an aldehyde, and a third component in the presence of a catalyst. researchgate.net For instance, a one-pot synthesis of 3-substituted indole derivatives has been described involving indole, acetylacetone, and various aldehyde derivatives in ethanol (B145695) with acetonitrile as a base. researchgate.net Such methods are valuable for rapidly generating libraries of compounds for biological screening.

Synthesis of Heterocyclic Derivatives Incorporating the Indole Scaffold

The compound this compound serves as a pivotal precursor in the synthesis of diverse heterocyclic systems. researchgate.net The strategic placement of the aldehyde group at the C-3 position of the indole ring provides a reactive site for condensation and cyclization reactions, enabling the construction of more complex molecules with potential biological significance. researchgate.netekb.eg This section details the synthetic methodologies for creating various heterocyclic derivatives, such as pyrazoles, pyrimidines, and pyridazines, using this compound as the foundational building block.

The aldehyde functionality readily participates in reactions with nucleophiles, particularly those containing nitrogen, to form new carbon-nitrogen bonds, which are essential for the formation of azole and azine ring systems. beilstein-journals.org Methodologies such as condensation with hydrazines to yield pyrazoles or multicomponent reactions like the Biginelli condensation to form dihydropyrimidines are common strategies employed. nih.govijpsr.com

Synthesis of Pyrazole Derivatives

Pyrazole moieties can be constructed by reacting α,β-unsaturated carbonyl compounds with hydrazine derivatives. nih.gov A common pathway involves the initial condensation of this compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or an α-keto-methylene derivative, to form an intermediate. This intermediate is then cyclized with hydrazine or a substituted hydrazine.

Alternatively, a more direct approach involves the condensation of the carbaldehyde with a hydrazine derivative to form a hydrazone, which can then be cyclized under appropriate conditions. beilstein-journals.orgsemanticscholar.org For instance, the reaction with thiosemicarbazide (B42300) followed by cyclization is a well-established route to aminopyrazoles.

Table 1: Synthesis of Indole-Substituted Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine hydrate | Ethanol, Reflux | 3-(1H-Pyrazol-3-yl)-6-(benzyloxy)-1H-indole |

| This compound | Phenylhydrazine (B124118) | Acetic acid, Ethanol, Reflux | 3-(1-Phenyl-1H-pyrazol-3-yl)-6-(benzyloxy)-1H-indole |

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives attached to the indole scaffold can be efficiently achieved through multicomponent reactions. The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, is a classic and effective method. ijpsr.com In this context, this compound acts as the aldehyde component.

This reaction is typically catalyzed by an acid and results in the formation of dihydropyrimidinones or dihydropyrimidinethiones, which can be further modified or oxidized to the corresponding pyrimidines. ijpsr.com

Table 2: Synthesis of Indole-Substituted Dihydropyrimidine Derivatives

| Aldehyde Component | β-Ketoester | Urea/Thiourea | Conditions | Product |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | Lewis Acid (e.g., ZnCl₂), Reflux | 4-(6-(Benzyloxy)-1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Ethyl acetoacetate | Thiourea | Lewis Acid (e.g., ZnCl₂), Reflux | 4-(6-(Benzyloxy)-1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Synthesis of Pyridazine Derivatives

Pyridazine rings are six-membered heterocycles containing two adjacent nitrogen atoms. researchgate.net Their synthesis often involves the reaction of a 1,4-dicarbonyl compound with hydrazine. liberty.edu To utilize this compound for this purpose, it must first be converted into a suitable 1,4-dicarbonyl precursor.

One synthetic strategy involves a Stetter-type reaction or a Michael addition. For example, the aldehyde can be reacted with an α,β-unsaturated ketone in the presence of a nucleophilic catalyst to generate a 1,4-dicarbonyl intermediate. Subsequent condensation of this intermediate with hydrazine hydrate yields the corresponding indole-substituted pyridazine. organic-chemistry.org

Table 3: General Pathway for Synthesis of Indole-Substituted Pyridazine Derivatives

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Methyl vinyl ketone | Thiazolium salt catalyst, Base | 1-(6-(Benzyloxy)-1H-indol-3-yl)-butane-1,4-dione |

Chemical Reactivity and Derivatization Strategies of 6 Benzyloxy 1h Indole 3 Carbaldehyde

Aldehyde Group Reactivity and Functional Group Interconversions

The aldehyde group at the C3 position is the most prominent functional group for derivatization on the 6-(benzyloxy)-1H-indole-3-carbaldehyde molecule. As with aromatic aldehydes, it is susceptible to nucleophilic attack and can be converted into a variety of other functional groups. semanticscholar.orgresearchgate.net These interconversions are fundamental for elaborating the molecular structure.

Key functional group interconversions include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-(benzyloxy)-1H-indole-3-carboxylic acid. This transformation can be achieved using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: The aldehyde is readily reduced to the primary alcohol, (6-(benzyloxy)-1H-indol-3-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Conversion to Nitrile: The aldehyde can be converted to a nitrile (6-(benzyloxy)-1H-indole-3-carbonitrile). This is often a two-step process involving the formation of an oxime intermediate by reaction with hydroxylamine, followed by dehydration using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu A direct conversion can also be achieved using reagents such as O-(diphenylphosphinyl)hydroxylamine. organic-chemistry.org

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding secondary or tertiary amines.

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | KMnO₄, Ag₂O |

| Reduction | Alcohol | NaBH₄, LiAlH₄ |

| Conversion to Nitrile | Nitrile | 1. H₂NOH·HCl 2. P₂O₅ or SOCl₂ |

| Reductive Amination | Amine | R¹R²NH, NaBH₃CN |

Carbon-Carbon Coupling Reactions

The carbonyl carbon of this compound is electrophilic and serves as a key site for forming new carbon-carbon bonds, which is crucial for building molecular complexity. researchgate.net

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is widely applied to indole-3-carbaldehydes to synthesize α,β-unsaturated products. acgpubs.orgrsc.org For this compound, this reaction proceeds by reacting the aldehyde with compounds like malonic acid, diethyl malonate, or malononitrile (B47326) in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine. wikipedia.orgtue.nl The resulting product is a key intermediate for further transformations. rsc.org

A specific variant is the Doebner modification, which uses malonic acid in pyridine; this is often followed by decarboxylation to yield the corresponding cinnamic acid derivative. wikipedia.org

| Active Methylene Compound | Catalyst/Solvent | Product Type |

|---|---|---|

| Malonic Acid | Pyridine/Piperidine | Indole-3-acrylic acid derivative |

| Diethyl Malonate | Piperidine | Diethyl 2-(1H-indol-3-ylmethylene)malonate derivative |

| Malononitrile | Piperidine/Ethanol (B145695) | 2-(1H-indol-3-ylmethylene)malononitrile derivative |

| Thiobarbituric acid | Piperidine/Ethanol | Substituted enone |

Schiff Base Formation and Imine Chemistry

This compound readily reacts with primary amines to form Schiff bases (or imines). researchgate.net This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. researchgate.netnveo.org The reaction is typically catalyzed by an acid or can proceed under neutral conditions with heating. The resulting imine can be a stable final product or a reactive intermediate. For example, it can be reduced to a secondary amine or be attacked by another nucleophile. This chemistry has been used to synthesize a variety of heterocyclic Schiff bases from indole-3-carboxaldehyde (B46971) by reacting it with amino acids and aminophenols. nih.gov

The formation of Schiff bases from indole-3-carbaldehyde and its derivatives is a well-established method for creating ligands that can coordinate with metal ions, forming metal complexes with interesting catalytic or biological properties. researchgate.netnveo.orgnveo.org

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of imines (C-N bonds), the aldehyde group of this compound can react with other heteroatom nucleophiles. These reactions are essential for introducing functional groups containing oxygen, sulfur, or other heteroatoms.

Examples of such reactions include:

Acetal (B89532) and Thioacetal Formation: In the presence of an acid catalyst, the aldehyde reacts with alcohols or diols to form acetals. Similarly, it reacts with thiols or dithiols to form thioacetals. These reactions are often used to protect the aldehyde group during subsequent synthetic steps.

Reaction with Hydrazines: The aldehyde condenses with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) to form hydrazones. researchgate.net

Wittig Reaction and Related Olefinations: While primarily a C-C bond-forming reaction, the Wittig reaction converts the C=O bond into a C=C bond. It involves the reaction of the aldehyde with a phosphorus ylide. This is a powerful method for synthesizing specifically substituted alkenes from the indole (B1671886) scaffold.

Cyclization Reactions and Formation of Fused Ring Systems

The reactivity of the aldehyde group, in concert with other parts of the indole nucleus, allows this compound to be a precursor for the synthesis of complex, fused heterocyclic systems. researchgate.net

One notable transformation is the reaction of indole-3-carbaldehydes with reagents that can interact with both the aldehyde and another position on the indole ring. For instance, reactions with bifunctional nucleophiles can lead to the formation of new rings. The aldehyde can be converted into various heteroaromatic systems like oxazoles or thiazoles through cyclization reactions. rsc.org

Another example involves the reaction of the aldehyde with compounds containing active methylene groups and another functional group that can subsequently react with the indole nitrogen or C2 position to form a fused polycyclic structure.

Strategies for Modulating the Reactivity of the Indole Nitrogen

The nitrogen atom of the indole ring is a weak nucleophile and can participate in reactions, which can sometimes compete with desired transformations at the aldehyde group. mdpi.com To ensure selectivity, the indole nitrogen is often protected.

Common strategies include:

N-Alkylation: The indole nitrogen can be alkylated, though this is often not used as a protecting group strategy due to the difficulty of removal.

N-Acylation: The nitrogen can be acylated using reagents like acetyl chloride. acgpubs.org

N-Sulfonylation: A common and robust protecting group is the tosyl (p-toluenesulfonyl) group, introduced using tosyl chloride (TsCl) in the presence of a base. The tosyl group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic attack and prevents the nitrogen from acting as a nucleophile. It can be removed under specific conditions.

N-Carbamoylation: Protecting groups like tert-butyloxycarbonyl (Boc), introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, are also employed. These are advantageous as they can be removed under milder, acidic conditions.

Deprotection of the benzyloxy group at the 6-position is also a key strategic consideration. This group can be removed via hydrogenolysis to yield the 6-hydroxy-1H-indole-3-carbaldehyde, opening up further avenues for functionalization.

| Protecting Group | Reagent for Introduction | Key Feature |

|---|---|---|

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Electron-withdrawing, stable |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Removable under acidic conditions |

| Acetyl (Ac) | Acetyl chloride or Acetic anhydride | Moderately electron-withdrawing |

Advanced Spectroscopic Characterization and Computational Investigations of 6 Benzyloxy 1h Indole 3 Carbaldehyde Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 6-(benzyloxy)-1H-indole-3-carbaldehyde, ¹H and ¹³C NMR are fundamental to confirming its identity and purity.

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons in a molecule. In this compound, distinct signals are expected for the indole (B1671886) core, the aldehyde functional group, and the benzyloxy substituent.

The analysis begins with the well-characterized spectrum of the parent compound, 1H-indole-3-carbaldehyde . chemicalbook.com The aldehyde proton (-CHO) typically appears as a sharp singlet far downfield, usually between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the indole nitrogen (N-H) is also highly deshielded and often appears as a broad singlet above δ 8.0 ppm. The aromatic protons of the indole ring appear between δ 7.0 and 8.5 ppm, with characteristic coupling patterns that allow for their specific assignment.

For This compound , the following features are anticipated in the ¹H NMR spectrum:

Aldehyde Proton (H-C=O): A sharp singlet expected in the δ 9.9–10.1 ppm region.

Indole N-H Proton: A broad singlet, typically downfield, often above δ 8.5 ppm.

Indole Ring Protons: The introduction of the electron-donating benzyloxy group at the C-6 position influences the chemical shifts of the other indole protons (H-2, H-4, H-5, H-7). The H-2 proton, adjacent to the nitrogen and near the aldehyde, is expected around δ 8.2 ppm. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-7) will show shifts influenced by the C-6 substituent.

Benzyloxy Group Protons: This group introduces two new sets of signals. The methylene (B1212753) protons (-OCH₂-) will appear as a sharp singlet around δ 5.1–5.3 ppm. The five protons of the phenyl ring will resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Indole-3-carbaldehyde and Predicted Shifts for its 6-(benzyloxy) Analogue.

| Proton Assignment | 1H-indole-3-carbaldehyde (Experimental) | This compound (Predicted) |

| -CHO | ~9.98 | ~9.9-10.1 |

| N-H | ~8.34 | > 8.5 |

| H-2 | ~8.25 | ~8.2 |

| H-4 | ~8.15 | Shifted |

| H-5 | ~7.42 | Shifted |

| H-7 | ~7.48 | Shifted |

| -OCH₂- | N/A | ~5.1-5.3 |

| -C₆H₅ | N/A | ~7.2-7.5 |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, the spectrum will contain signals for each of the 16 unique carbon atoms. As with ¹H NMR, the spectrum of 1H-indole-3-carbaldehyde serves as a reference. Its aldehydic carbon resonates significantly downfield (around δ 185 ppm), while the eight carbons of the indole ring appear between δ 110 and 140 ppm.

The introduction of the benzyloxy group at C-6 in This compound adds characteristic signals and induces shifts in the indole core carbons.

Aldehyde Carbonyl (C=O): Expected around δ 185–187 ppm.

Indole Ring Carbons: The C-6 carbon, directly attached to the oxygen, will be significantly deshielded, appearing around δ 155-160 ppm. Other carbons of the indole ring will experience smaller shifts due to the electronic effect of the substituent.

Benzyloxy Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 70 ppm. The carbons of the attached phenyl ring will appear in the aromatic region (δ 127–137 ppm), with the ipso-carbon (the one attached to the CH₂) being the most downfield.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Indole-3-carbaldehyde and Predicted Shifts for its 6-(benzyloxy) Analogue.

| Carbon Assignment | 1H-indole-3-carbaldehyde (Experimental) | This compound (Predicted) |

| -CHO | ~185.7 | ~185-187 |

| C-2 | ~139.1 | ~139 |

| C-3 | ~118.8 | ~119 |

| C-3a | ~124.6 | ~125 |

| C-4 | ~123.9 | Shifted |

| C-5 | ~122.5 | Shifted |

| C-6 | ~121.3 | ~155-160 |

| C-7 | ~112.7 | Shifted |

| C-7a | ~137.3 | ~137 |

| -OCH₂- | N/A | ~70 |

| Phenyl C (ipso) | N/A | ~137 |

| Phenyl C (ortho, meta, para) | N/A | ~127-129 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of This compound , several key absorption bands are expected:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

Aromatic C-H Stretch: Multiple sharp peaks just above 3000 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of an aromatic aldehyde. This is one of the most prominent peaks in the spectrum. researchgate.net

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band corresponding to the ether linkage of the benzyloxy group, typically found in the 1200-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, which can help confirm the presence of both the indole and phenyl ring systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

For This compound (molecular formula C₁₆H₁₃NO₂), the molecular weight is 251.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 251. A high-resolution mass spectrum would confirm the elemental composition.

The fragmentation pattern provides significant structural information. Key fragmentation pathways for this molecule would likely involve the benzyloxy group, which is a common leaving group.

Loss of Benzyl (B1604629) Radical: The most characteristic fragmentation is often the cleavage of the benzyl-oxygen bond to form a stable benzyl cation (C₇H₇⁺) at m/z = 91 . This is frequently the base peak in the spectrum of benzyl ethers.

Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can lead to an [M-1]⁺ peak at m/z = 250.

Loss of CHO: Cleavage of the aldehyde group can result in an [M-29]⁺ peak.

Formation of a Hydroxyindole Cation: Loss of the entire benzyl group (C₇H₇) would leave a radical cation corresponding to 6-hydroxy-1H-indole-3-carbaldehyde at m/z = 160.

The fragmentation of the parent compound, 1H-indole-3-carbaldehyde , shows a strong molecular ion peak at m/z=145 and a significant fragment at m/z=116, corresponding to the loss of the formyl group (-CHO). nist.gov

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The indole ring is an intrinsic chromophore and fluorophore. The absorption and emission properties of indole derivatives are highly sensitive to the nature and position of substituents. core.ac.uk

The UV-Vis absorption spectrum of 1H-indole-3-carbaldehyde is significantly different from that of unsubstituted indole due to the conjugation of the carbonyl group with the indole ring system. nih.gov This extension of the π-system results in a red-shift (bathochromic shift) of the absorption bands.

In This compound , the benzyloxy group acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). The oxygen atom's lone pairs can donate electron density into the indole aromatic system, further extending the conjugation and typically causing an additional bathochromic shift compared to the parent aldehyde. core.ac.uknih.gov This would shift the absorption maxima to longer wavelengths, potentially into the near-visible region.

Fluorescence spectroscopy of indole derivatives is also highly dependent on substituents. While indole itself exhibits fluorescence, the presence of an electron-withdrawing group like an aldehyde can sometimes quench or alter the emission. However, an electron-donating group like benzyloxy at the 6-position is expected to enhance fluorescence and cause a Stokes shift (the difference between the absorption and emission maxima) that is characteristic of substituted indoles. Studies on 6-hydroxyindole (B149900) have shown distinct fluorescence behavior, and similar effects can be anticipated for the 6-benzyloxy analogue. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a vital tool for complementing experimental spectroscopic data. researchgate.net These theoretical calculations can predict and help interpret various molecular properties.

For This compound , computational approaches can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including the orientation of the flexible benzyloxy group.

Predict NMR Spectra: Calculate ¹H and ¹³C chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra can be compared with experimental data to confirm peak assignments.

Simulate Vibrational Spectra: Compute IR and Raman frequencies and intensities. This helps in assigning complex vibrational bands observed experimentally.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transition energies observed in UV-Vis spectroscopy.

Map Molecular Electrostatic Potential (MEP): Generate MEP surfaces to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule, which is crucial for understanding its reactivity.

Computational studies on the parent 1H-indole-3-carbaldehyde have shown excellent agreement between calculated and experimental spectroscopic data, validating the use of these methods for predicting the properties of its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations allow for the determination of various molecular properties and reactivity descriptors. For indole-3-carbaldehyde analogues, DFT studies, often using the B3LYP functional with a 6-31G or higher basis set, provide insights into their stability and reactivity. niscpr.res.in

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In substituted indole-3-carbaldehydes, the nature and position of substituents significantly influence these frontier orbitals. The benzyloxy group at the C6 position in this compound is electron-donating, which would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carbaldehyde group at C3 lowers the LUMO energy, increasing its susceptibility to nucleophilic attack.

DFT is also employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For indole derivatives, the oxygen atom of the carbonyl group typically represents a region of high electron density (red/yellow), while the N-H proton of the indole ring is an electron-deficient region (blue). This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital in ligand-receptor binding.

| Parameter | Description | Typical Calculated Value/Trend |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) (eV) | LUMO-HOMO Energy Difference | 3.0 to 4.5 |

| Dipole Moment (Debye) | Measure of molecular polarity | 3.0 to 5.0 |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds. The most significant rotational freedom exists around the C6-O, O-CH₂, and CH₂-Phenyl bonds of the benzyloxy group, and the C3-C(HO) bond of the carbaldehyde group.

DFT calculations can be used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of the resulting conformer. nih.gov This analysis helps identify the most stable, low-energy conformations (global and local minima) and the energy barriers between them (transition states). For indole-3-carbaldehyde derivatives, the carbaldehyde group is generally found to be nearly co-planar with the indole ring to maximize resonance stabilization. nih.gov

In this compound, the bulky benzyloxy group can introduce steric hindrance, which restricts its own orientation and may influence the preferred orientation of the carbaldehyde group. Computational studies on related 1-(arylsulfonyl)indole-3-carbaldehyde molecules have shown that the rotational barrier around the S-N bond is relatively low (2.5–5.5 kcal/mol), indicating that multiple conformations can coexist at room temperature. nih.gov A similar analysis for the benzyloxy group would be crucial to understand its dynamic behavior and how it presents itself for interaction with a biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not widely published, this technique is extensively applied to indole derivatives to understand their behavior in complex biological environments, such as in solution or bound to a protein. espublisher.comresearchgate.net

An MD simulation would typically start with a low-energy conformation of the molecule (often obtained from DFT or docking studies) placed within a simulated environment (e.g., a box of water molecules). The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their trajectories over a set period, often nanoseconds to microseconds.

For this compound, MD simulations could be used to:

Assess Conformational Stability: To see if the minimum-energy structures predicted by DFT are stable in a dynamic, solvated environment.

Analyze Ligand-Receptor Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose, observe how the ligand and protein adapt to each other, and calculate the binding free energy more accurately. researchgate.netnih.gov

Study Solvation Effects: To understand how water molecules interact with the compound and influence its conformation and availability for binding.

In Silico Studies for Biological Target Prediction and Ligand-Receptor Interactions

In silico techniques are essential for modern drug discovery, enabling rapid screening of compounds against potential biological targets and providing detailed insights into binding mechanisms. espublisher.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is widely used to screen libraries of compounds against known protein targets and to understand the structural basis of ligand-receptor interactions.

For analogues of this compound, docking studies have been performed against a variety of targets implicated in different diseases. The indole scaffold is recognized as a "privileged structure" capable of binding to numerous receptors. nih.govchula.ac.th Docking simulations typically involve preparing the 3D structures of the ligand and the protein target, defining a binding site on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand in the active site.

Key interactions observed for indole derivatives often include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carbaldehyde is an acceptor.

π-π Stacking: The aromatic indole ring can engage in stacking interactions with aromatic residues in the protein's active site, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Hydrophobic Interactions: The indole ring and the benzyloxy group contribute to the molecule's lipophilicity, favoring interactions with hydrophobic pockets in the receptor.

The 6-benzyloxy group, in particular, could provide additional hydrophobic and potential π-π interactions with the receptor, potentially enhancing binding affinity compared to the unsubstituted parent compound.

| Compound Class | Protein Target | Disease Area | Typical Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Indole-tethered pyrazolines | Topoisomerase IIα | Anticancer | -7.0 to -9.5 | Asp479, Ser480, Arg483 |

| Indole-based heterocycles | UDP-N-acetylmuramate-alanine ligase | Antimicrobial | -8.0 to -11.5 | Hydrogen bonds, π-stacking |

| Indole-3-carbaldehyde Schiff bases | Penicillin-Binding Proteins | Antimicrobial | -6.5 to -8.0 | Ser, Thr, Lys |

| Substituted Indoles | Tubulin (Colchicine site) | Antimitotic/Anticancer | -7.0 to -9.0 | Cys241, Leu248, Ala316 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, hydrophobic properties) to their activity (e.g., IC₅₀ values).

For indole-3-carbaldehyde analogues, 2D and 3D-QSAR studies have been conducted to guide the design of more potent compounds for various therapeutic areas, including anticancer and antimicrobial applications. nih.govnih.gov

The process of building a QSAR model involves:

Data Set: A series of structurally related compounds with experimentally measured biological activity is required.

Descriptor Calculation: Molecular descriptors representing different physicochemical properties are calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build the equation linking descriptors to activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A QSAR study on 2-phenylindole-3-carbaldehyde derivatives identified the importance of electrostatic properties, molecular surface area, and the presence of specific substituents for their antimitotic activity. nih.gov For a series of indole-sulfonylhydrazones with anti-breast cancer activity, QSAR analysis highlighted that substituents like 5-chloro or 1-acetyl on the indole ring were critical for enhanced cytotoxicity. mdpi.com Such models can be used to predict the activity of new, unsynthesized compounds like this compound and prioritize the most promising candidates for synthesis.

Mechanistic Computational Investigations

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. nih.gov For reactions involving indole-3-carbaldehyde and its analogues, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and calculating activation energies. This provides a deep understanding of reaction feasibility, regioselectivity, and stereoselectivity.

For example, DFT calculations have been used to investigate cycloaddition reactions involving indole derivatives. These studies can determine the energy profiles for different possible pathways, explaining why a particular product is formed preferentially. nih.gov In another example, the mechanism of the solvent-free addition of indole to aldehydes was investigated, proposing a pathway involving the N-H proton abstraction by a base, followed by nucleophilic attack. mdpi.com

For this compound, mechanistic investigations could be applied to understand its synthesis, potential metabolic pathways, or its reactions with biological nucleophiles. By calculating the energies of transition states, researchers can predict reaction rates and identify the rate-determining step, offering valuable information for optimizing reaction conditions or understanding its biochemical fate.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 6 Benzyloxy 1h Indole 3 Carbaldehyde Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of 6-(benzyloxy)-1H-indole-3-carbaldehyde is highly sensitive to modifications at several key positions. The interplay between the electronic and steric properties of different substituents governs the interaction of these molecules with their biological targets.

Role of the Benzyloxy Moiety

Research on related indole (B1671886) structures has highlighted the importance of an oxygen-linked substituent at this position. For instance, in a series of 2-indolyl methylamines, the presence of a benzyloxy group at the 5-position was found to be critical for conferring selectivity for monoamine oxidase B (MAO-B) inhibition. nih.gov This effect was attributed to the increased molecular hydrophobicity imparted by the benzyloxy group, which is favorable for interaction with the MAO-B active site. nih.gov While this study focused on the C-5 position, it underscores the potential of the benzyloxy group to act as a key pharmacophoric feature that directs target selectivity.

Furthermore, studies on quinolin-2(1H)-one derivatives, which share some structural similarities with the indole core, have shown that 4-substituted benzyloxy groups can lead to potent anticancer activity. nih.gov This suggests that the benzyl (B1604629) portion of the moiety can engage in important binding interactions, such as π-π stacking, with amino acid residues in the target protein. Deprotection of the benzyl group to yield the corresponding 6-hydroxy derivative provides a precursor for further functionalization, allowing for the exploration of other ether or ester linkages to fine-tune activity. researchgate.net

Table 1: Influence of C-6 Substituent on Biological Activity (Hypothetical SAR based on related compounds)

| Compound/Derivative | C-6 Substituent | Key Feature | Postulated Impact on Activity |

|---|---|---|---|

| Parent Compound | -OCH₂Ph (Benzyloxy) | Lipophilic, bulky | Enhances binding to hydrophobic pockets, potential for π-stacking interactions. nih.gov |

| Analog 1 | -OH (Hydroxy) | H-bond donor/acceptor | May alter binding mode, potential for H-bonding with target. |

| Analog 2 | -OCH₃ (Methoxy) | Less bulky, lipophilic | May reduce steric hindrance while maintaining electron-donating character. nih.gov |

This table is illustrative and based on established principles and findings from structurally related compound series.

Influence of the Aldehyde Group

The carbaldehyde group at the C-3 position is a versatile chemical handle that is pivotal to the biological activity of this scaffold. researchgate.net Its electrophilic nature allows it to participate in hydrogen bonding and other key interactions within a receptor's active site. Moreover, this group serves as a synthetic linchpin for the creation of a diverse library of derivatives through various chemical transformations. researchgate.netresearchgate.net

Condensation reactions with amines or active methylene (B1212753) compounds are common strategies to modify this group. For example, the formation of Schiff bases or thiosemicarbazones from the aldehyde has been shown to generate compounds with significant antimicrobial, antioxidant, and anticholinesterase activities. researchgate.netaku.edu.tr The resulting imine or related linkage extends the conjugation of the system and introduces new functional groups capable of forming additional interactions with biological targets.

The structure-activity relationship of these modifications is highly dependent on the nature of the substituent introduced. For instance, in a series of indole-3-carboxyaldehyde thiosemicarbazones, substitutions on the terminal nitrogen of the thiosemicarbazone moiety significantly influenced their antioxidant and enzyme inhibitory potency. aku.edu.tr Reduction of the aldehyde to an alcohol (indole-3-methanol) or its oxidation to a carboxylic acid (indole-3-carboxylic acid) drastically alters the electronic and steric profile, generally leading to a different spectrum of biological activity. nih.gov While indole-3-aldehyde itself can inhibit certain inflammatory pathways, the corresponding carboxylic acid, indole-3-acetic acid, may have different or no effect on the same targets. nih.gov

Table 2: Bioactivity of Indole-3-carbaldehyde Derivatives with C-3 Modifications

| Modification of Aldehyde | Resulting Functional Group | Example Biological Activity | Reference |

|---|---|---|---|

| Condensation with Thiosemicarbazide (B42300) | Thiosemicarbazone | Antioxidant, Anticholinesterase | aku.edu.tr |

| Condensation with Aryl Amines | Schiff Base (Imine) | Antimicrobial, Antioxidant | researchgate.netderpharmachemica.com |

| Knoevenagel Condensation | α,β-Unsaturated system | Various, including anticancer | researchgate.net |

| Oxidation | Carboxylic Acid | Anti-angiogenic | nih.gov |

Substitutions on the Indole Nitrogen (N-1 position)

The indole nitrogen (N-1) is another key position for structural modification. In its unsubstituted form, the N-H group can act as a hydrogen bond donor, which can be a critical interaction for binding to many biological targets. Alkylation or acylation at this position removes this hydrogen bond donating capability but allows for the introduction of new functionalities that can explore different regions of a binding pocket or alter the molecule's physicochemical properties.

Studies have shown that N-1 substitution can significantly impact biological outcomes. For example, the synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives yielded compounds with potent antimicrobial and anticancer activities. researchgate.net Specifically, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) demonstrated remarkable efficacy against ovarian cancer xenografts. researchgate.net Similarly, a series of 1-benzyl-indole hybrid thiosemicarbazones were developed as effective tyrosinase inhibitors. rsc.org These findings indicate that bulky aromatic substituents at the N-1 position can be well-tolerated and even beneficial for activity, likely by engaging in additional hydrophobic or aromatic interactions with the target. The choice of substituent at N-1 can thus be a powerful tool to modulate potency and selectivity. nih.gov

Modifications at Other Indole Ring Positions

While the 6-benzyloxy and 3-carbaldehyde groups are primary determinants of activity, substitutions at other positions on the indole ring (C-2, C-4, C-5, and C-7) also play a crucial role in fine-tuning the biological profile. Modifications on the benzene (B151609) portion of the indole core can alter the electronic properties of the entire ring system, influencing its reactivity and binding affinity.

For example, the introduction of a methylsulfonyl group at the C-6 position of indole has been a key strategy in the rational design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Although this involves replacing the benzyloxy group, it highlights the sensitivity of the C-6 position to substitution. In other studies, halogenation, such as introducing bromine at the C-5 position, has led to compounds with significant anti-angiogenic and anti-proliferative effects. researchgate.net The position of substituents is critical; for instance, bisindole compounds linked at the 6-6' positions were found to be potent HIV-1 fusion inhibitors, whereas the 5-5' linked isomers were significantly less active, suggesting a strict conformational requirement for activity. nih.gov These examples demonstrate that strategic substitution across the indole ring is a viable approach to optimize the therapeutic potential of the this compound scaffold.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.com For the this compound scaffold, a general pharmacophore model can be hypothesized based on its core structure and the SAR data from its derivatives.

Key pharmacophoric features likely include:

Aromatic Ring Feature: The indole nucleus itself serves as a fundamental aromatic feature, providing a rigid scaffold for the other functional groups.

Hydrogen Bond Acceptor/Donor: The indole N-H group can act as a hydrogen bond donor. The oxygen of the benzyloxy group and the oxygen of the aldehyde group both serve as hydrogen bond acceptors.

Hydrophobic/Aromatic Feature: The benzyl ring of the benzyloxy moiety provides a significant hydrophobic and aromatic feature, crucial for interactions within non-polar pockets of a target protein. nih.gov

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.com Once a model is developed and validated, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. nih.gov

Optimization of the initial scaffold involves modifying the core to better match the pharmacophore and improve properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, if a model indicates an unoccupied hydrophobic pocket near the benzyl group, this moiety could be substituted with larger or differently shaped aromatic systems to achieve a better fit. Similarly, if an additional hydrogen bond is predicted to enhance activity, a functional group could be introduced at an appropriate position on the indole ring.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of SAR and pharmacophore models to create new molecules with improved therapeutic properties. nih.gov For derivatives of this compound, several strategies can be employed to enhance potency and selectivity.

One primary strategy is scaffold rigidification . Flexible molecules often pay an entropic penalty upon binding to a target. By introducing conformational constraints, for example, by cyclizing a side chain back to the indole core, it is possible to pre-organize the molecule in its bioactive conformation, leading to enhanced binding affinity. This approach was successfully used to develop potent tryptophan 2,3-dioxygenase (TDO2) inhibitors from an initial flexible scaffold. nih.gov

Another strategy involves bioisosteric replacement . This entails substituting a functional group with another group that has similar steric and electronic properties but may improve the molecule's metabolic stability or pharmacokinetic profile. For instance, the benzyloxy group could be replaced with other aryloxy or arylthio groups to modulate lipophilicity and explore different interactions. nih.gov

Structure-based design is a powerful approach when the 3D structure of the target protein is known. By docking the this compound scaffold into the active site, specific interactions can be visualized. This allows for the targeted design of modifications that enhance these interactions. For example, a substituent could be added to the benzyl ring to form a hydrogen bond with a specific residue, or the aldehyde could be modified to covalently bind to a nearby cysteine, as seen in the design of some irreversible inhibitors. chemrxiv.org This approach enables the rational optimization of not only potency but also selectivity, by designing compounds that specifically fit the unique features of the target active site over those of closely related off-target proteins.

By combining these rational design principles with continued SAR exploration, the this compound scaffold holds significant promise for the development of the next generation of targeted therapeutic agents.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) represents a powerful strategy in modern medicinal chemistry for the identification and development of lead compounds. This approach is particularly well-suited for scaffolds like this compound, leveraging the inherent structural features of the indole nucleus. FBDD begins with the screening of low molecular weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). These fragments, though exhibiting weak binding affinity (often in the millimolar to micromolar range), can efficiently explore the chemical space of a target's binding site. wikipedia.org The primary advantage of this method is that it provides high-quality starting points that can be optimized into potent and selective drug candidates through structure-guided design. nih.gov

The indole scaffold, a common motif in both natural products and synthetic drugs, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov Specifically, indole derivatives have been successfully developed as inhibitors for various enzymes, including protein kinases and matrix metalloproteinases. nih.govjst.go.jp The application of FBDD to indole-containing fragments has proven to be a fruitful strategy in identifying novel inhibitors for these targets.

A hypothetical FBDD campaign targeting a specific enzyme with derivatives of this compound could commence with the screening of a fragment library containing the core indole moiety. Initial hits would likely be simple indole derivatives that establish key interactions within the enzyme's active site. For instance, a fragment like indole-3-carbaldehyde itself might be identified as a binder. Through sensitive biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, the binding mode of this initial fragment can be determined. nih.gov

The subsequent step involves the "growing" or "linking" of these initial fragment hits to enhance their binding affinity and selectivity. In the context of this compound, the benzyloxy group at the 6-position and the carbaldehyde at the 3-position provide vectors for chemical elaboration. For example, if X-ray crystallography reveals a nearby hydrophobic pocket, the benzyloxy group could be modified to better occupy this space, thereby increasing van der Waals interactions and potency. Similarly, the carbaldehyde group can be functionalized to form additional hydrogen bonds or other interactions with the target protein.

An illustrative example of FBDD applied to a related indole scaffold is the development of inhibitors for the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comnih.gov In this study, researchers initiated their design from a larger, known inhibitor and deconstructed it to a simpler fragment, 7-chloro-1H-indole-3-carbonitrile. This fragment then served as a template for the synthesis of a series of derivatives. The structure-activity relationship (SAR) of these compounds was systematically explored by introducing various substituents at different positions of the indole ring.

The following table demonstrates a potential progression of fragment optimization, drawing parallels from the development of indole-based inhibitors.

| Compound | Structure | Modification from Parent Fragment | Rationale for Modification | Binding Affinity (IC50) |

|---|---|---|---|---|

| Fragment Hit (Hypothetical) |  | Core indole scaffold | Initial hit from fragment screening, provides a basic scaffold for interaction. | > 1 mM |

| Intermediate 1 |  | Addition of a methoxy (B1213986) group at the 6-position | To probe for interactions in the corresponding pocket of the active site. | 500 µM |

| Intermediate 2 |  | Replacement of methoxy with a larger benzyloxy group | To extend into a deeper hydrophobic pocket identified through structural studies. | 150 µM |

| Lead Compound |  | Modification of the carbaldehyde to an oxime ether | To form an additional hydrogen bond with a specific residue in the active site. | 25 µM |

Similarly, the development of matrix metalloproteinase-13 (MMP-13) inhibitors utilized virtual screening to identify an indole-based fragment. nih.gov This initial hit was then elaborated using structure-guided design, ultimately leading to a potent and highly selective inhibitor. X-ray crystallography was instrumental in guiding the optimization process by revealing the binding mode of the fragment and suggesting modifications to improve potency.

The table below illustrates a hypothetical optimization pathway for an indole-based MMP-13 inhibitor, showcasing the iterative nature of FBDD.

| Compound ID | R Group Modification | MMP-13 Inhibition (IC50, µM) | Selectivity vs. Other MMPs |

|---|---|---|---|

| Fragment 1 | -H | > 1000 | N/A |

| Analog 1a | -CH2OH | 250 | Low |

| Analog 1b | -CH2-Phenyl | 50 | Moderate |

| Optimized Lead | -CH2-(4-fluorophenyl) | 0.5 | >100-fold |

Q & A

Q. Key Factors :

- Base Selection : Strong bases like NaH improve benzylation efficiency but may require inert atmospheres.

- Solvent : Polar aprotic solvents (DMF) enhance solubility but may increase side reactions.

- Yield Optimization : Typical yields range from 60–75%, with impurities from incomplete benzylation or over-alkylation .

How can conflicting crystallographic data for this compound derivatives be resolved?

Advanced Research Focus

Conflicts often arise from:

- Polymorphism : Different crystal packing due to solvent inclusion (e.g., methanol vs. dichloromethane).

- Disorder in Benzyl Groups : Flexible benzyloxy substituents may adopt multiple conformations.

Q. Methodological Solutions :

- High-Resolution X-ray Diffraction : Use synchrotron radiation for precise electron density maps.

- Refinement Software : Employ SHELXL for disorder modeling and thermal parameter adjustments .

- Complementary Techniques : Pair with solid-state NMR to validate hydrogen-bonding networks.

What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

- ¹H/¹³C NMR :

- Aldehyde Proton : Sharp singlet at δ 9.8–10.2 ppm.

- Benzyloxy Group : Aromatic protons (δ 7.2–7.5 ppm) and OCH₂Ph (δ 5.1–5.3 ppm).

- IR Spectroscopy : Aldehyde C=O stretch at ~1680 cm⁻¹ and benzyl C-O at ~1250 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 265.1 (C₁₆H₁₃NO₂⁺) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

How does the benzyloxy group at the 6-position influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The benzyloxy group acts as both a directing group and a protecting moiety:

- Suzuki-Miyaura Coupling : The 6-benzyloxy group directs palladium catalysts to the 4- or 7-position of the indole ring.

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 6-hydroxy derivatives for further functionalization .

Q. Case Study :

- Buchwald-Hartwig Amination : React with aryl halides under Pd(OAc)₂/XPhos catalysis to introduce amines at the 2-position .

What computational methods predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : Screen against kinase targets (e.g., EGFR or CDK2) using AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values.

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions .

How do researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Contradictions may stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Purity Issues : HPLC purity >98% is critical; trace aldehydes can form hydrazones in colorimetric assays .

Q. Resolution Strategies :

- Dose-Response Curves : Use normalized IC₅₀ values across multiple replicates.

- Metabolite Profiling : LC-MS to identify degradation products interfering with assays.

What are the safety and handling protocols for this compound?

Q. Basic Research Focus

- Hazards : Skin/eye irritation (GHS Category 2), acute toxicity (Oral Category 4).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Inert atmosphere (N₂), –20°C, away from oxidizers .

Advanced Note : Monitor for aldehyde vapors using real-time gas sensors in synthesis labs.

How is this compound utilized in asymmetric catalysis or chiral derivatization?

Q. Advanced Research Focus

- Chiral Auxiliary : The aldehyde group forms imines with chiral amines (e.g., (R)-BINAM), enabling enantioselective alkylation.

- Case Study : Asymmetric aldol reactions catalyzed by L-proline derivatives yield β-hydroxy-indole analogs with >90% ee .

What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Q. Advanced Research Focus

- Common Impurities : Unreacted 6-hydroxy precursor or benzylated byproducts.

- HPLC Method :

How does the compound’s photostability impact its application in fluorescence-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.